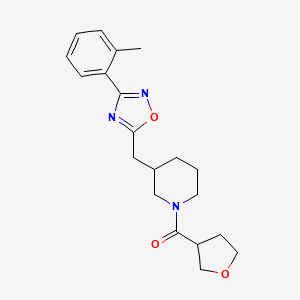

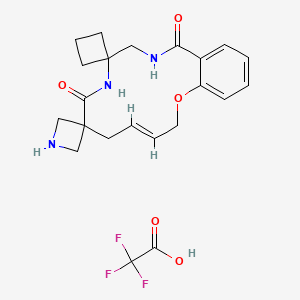

![molecular formula C17H13FN6O3 B2784537 2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide CAS No. 872590-58-4](/img/structure/B2784537.png)

2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex due to the presence of multiple rings and functional groups. The fluorophenyl and furan groups may contribute to the compound’s polarity, while the triazolopyrimidine core could potentially participate in pi-pi stacking interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the fluorine atom in the fluorophenyl group could potentially be replaced via nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activities

This compound has been investigated for its antiproliferative activities against various cancer cell lines. For instance, studies have evaluated its effects on human cancer cell lines such as MGC-803, PC3, PC9, EC9706, and SMMC-7721 . Further research could explore its potential as an anticancer agent.

Heterocyclic Synthesis

The synthesis of this compound involves a novel heterocyclic ring system, pyrimidotriazolobenzodiazepine. Researchers achieved this in a relatively high yield using microwave irradiation. The reaction sequence engaged five reactive centers (amide, amine, carbonyl, azide, and alkyne) in a one-pot, three-step cascade process. Stereochemistry and relative configurations were determined by NMR spectroscopy and X-ray crystallography .

Privileged Scaffold Derivatives

Quinazolinones, benzodiazepines, and triazoles are considered privileged heterocycles due to their prevalence in bioactive compounds. This compound’s structure contains elements from these privileged scaffolds, making it interesting for the preparation of molecular libraries as leads in medicinal chemistry .

[1,2,3]Triazolo[4,5-d]pyrimidine Derivatives

Based on molecular hybridization, derivatives containing hydrazine were synthesized. These derivatives, including the compound , were evaluated for their antiproliferative activities against cancer cell lines .

[1,2,3]Triazolo[4,5-d]pyrimidine 3-Oxides

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine 3-oxides involves replacing the amino group in 6-aminouracil by hydroxyamino, coupling with benzenediazonium salts, and oxidation. This process yields interesting derivatives with potential applications .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various targets such as the c-met receptor tyrosine kinase and the lysine-specific demethylase 1 (LSD1) .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the activity of their targets, leading to various cellular effects .

Biochemical Pathways

Compounds with similar structures have been found to affect various pathways related to cell proliferation and apoptosis .

Result of Action

Similar compounds have been found to inhibit cell proliferation and induce apoptosis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN6O3/c18-11-3-1-4-12(7-11)24-16-15(21-22-24)17(26)23(10-20-16)9-14(25)19-8-13-5-2-6-27-13/h1-7,10H,8-9H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUPUXRRUJESNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

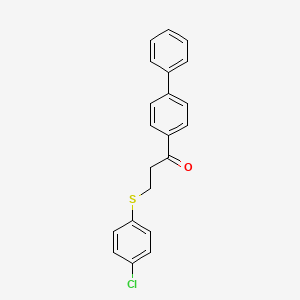

![ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2784454.png)

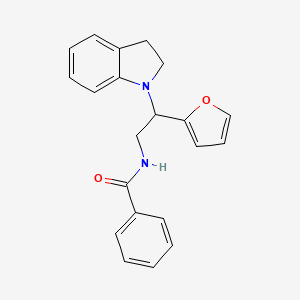

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2784455.png)

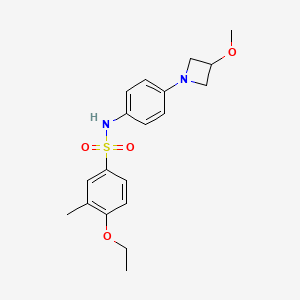

![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2784457.png)

![Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate](/img/structure/B2784460.png)

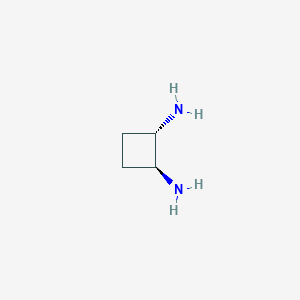

![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride](/img/no-structure.png)

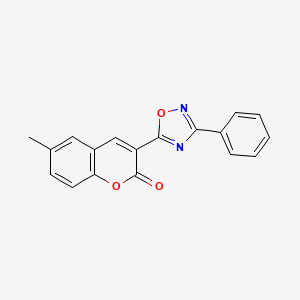

![Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B2784466.png)